Regioisomeric Differentiation: Thiophene-2-carboxamide vs. Thiophene-3-carboxamide Target Selectivity Profile
The regioisomer of the target compound, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-3-carboxamide (PTC-209, CAS 315704-66-6), has a documented BMI-1 inhibitory IC50 of 0.5 μM in HEK293T cells . The target compound (CAS 2034444-54-5), with the carboxamide at the thiophene 2-position, presents a distinct hydrogen-bonding vector. Published SAR from AstraZeneca IKK-2 patent families demonstrates that thiophene-2-carboxamide and thiophene-3-carboxamide scaffolds exhibit divergent kinase selectivity profiles, with the 2-carboxamide orientation favoring IKK-2 hinge-region interactions [1]. Quantitative activity data specific to CAS 2034444-54-5 is not publicly available in peer-reviewed literature.
| Evidence Dimension | Target engagement profile / carboxamide regiochemistry |
|---|---|
| Target Compound Data | Thiophene-2-carboxamide regioisomer (CAS 2034444-54-5): No published IC50/Ki data available. Predicted kinase hinge-binding geometry distinct from 3-carboxamide. |
| Comparator Or Baseline | Thiophene-3-carboxamide regioisomer (PTC-209, CAS 315704-66-6): BMI-1 IC50 = 0.5 μM in HEK293T cells |
| Quantified Difference | Cannot be quantified due to absence of target compound data. Regioisomeric difference in carboxamide position (2- vs. 3-) alters pharmacophore geometry. |
| Conditions | Comparison based on published PTC-209 cellular assay data (HEK293T cell line) and AstraZeneca IKK-2 patent SAR disclosing both 2- and 3-carboxamide thiophene scaffolds. |
Why This Matters
Researchers selecting between these regioisomers must recognize that the 2-carboxamide orientation cannot substitute for the 3-carboxamide geometry in BMI-1 inhibition assays; procurement decisions should be driven by the specific kinase target being pursued.
- [1] Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. US Patent US7572826B2 (AstraZeneca AB). Discloses both thiophene-2-carboxamide and thiophene-3-carboxamide scaffolds as IKK-2 inhibitors. View Source
